Cas no 121767-78-0 (2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl-)

2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl-
- 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
- 4-bromo-3,5,6-trimethyl-1H-pyridin-2-one
- 3,5,6-Trimethyl-4-bromopyridine-2(1H)-one
- EN300-761381
- 121767-78-0
- 896-989-9
-
- Inchi: InChI=1S/C8H10BrNO/c1-4-6(3)10-8(11)5(2)7(4)9/h1-3H3,(H,10,11)
- InChI Key: MZDPSNKXXYRDQJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 214.99458Da
- Monoisotopic Mass: 214.99458Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.1Ų
2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761381-2.5g |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-22 | |
Enamine | EN300-761381-5.0g |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-22 | |
Enamine | EN300-761381-10.0g |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-22 | |
1PlusChem | 1P01CATV-1g |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95% | 1g |
$1369.00 | 2023-12-25 | |
1PlusChem | 1P01CATV-100mg |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95% | 100mg |
$515.00 | 2023-12-25 | |
1PlusChem | 1P01CATV-50mg |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95% | 50mg |
$354.00 | 2023-12-25 | |
A2B Chem LLC | AW52723-1g |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95% | 1g |
$1148.00 | 2024-04-20 | |
A2B Chem LLC | AW52723-100mg |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95% | 100mg |
$421.00 | 2024-04-20 | |
Enamine | EN300-761381-0.1g |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95.0% | 0.1g |
$366.0 | 2025-03-22 | |
Enamine | EN300-761381-0.5g |
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one |
121767-78-0 | 95.0% | 0.5g |
$824.0 | 2025-03-22 |
2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl-
Recent Advances in the Study of 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- (CAS: 121767-78-0)
The compound 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- (CAS: 121767-78-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, characterized by its bromo and trimethyl substitutions, has been the subject of numerous studies aimed at elucidating its chemical properties, biological activities, and therapeutic potential. Recent research has particularly focused on its role as a key intermediate in the synthesis of novel pharmacologically active molecules.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have successfully utilized 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- as a building block to synthesize selective kinase inhibitors with improved efficacy and reduced off-target effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases, highlighting its potential in targeted cancer therapies.
In addition to its role in kinase inhibition, recent investigations have explored the antimicrobial properties of 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl-. A study conducted by a team at the University of Cambridge revealed that this compound and its analogs displayed significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, making it a promising candidate for the development of new antibiotics in an era of increasing antimicrobial resistance.
The synthetic pathways for 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described an improved, scalable synthesis method that enhances yield while reducing environmental impact. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to cost-effectiveness and sustainability in the manufacturing process.
Pharmacokinetic studies of this compound have provided valuable insights into its drug-like properties. Research published in Drug Metabolism and Disposition in early 2023 reported favorable metabolic stability and oral bioavailability for several derivatives of 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl-, suggesting their potential as orally administered therapeutic agents. These findings have spurred further investigation into structure-activity relationships to optimize the compound's pharmacological profile.
Looking forward, the versatility of 2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl- as a chemical scaffold continues to inspire innovative research. Current studies are exploring its application in the development of antiviral agents, particularly against RNA viruses, as well as its potential in neurodegenerative disease therapeutics. The compound's unique structural features and demonstrated biological activities position it as a valuable tool in medicinal chemistry and a promising lead for future drug discovery efforts.
121767-78-0 (2(1H)-Pyridinone, 4-bromo-3,5,6-trimethyl-) Related Products
- 877818-54-7(2-{6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-ylsulfanyl}-N-benzylacetamide)
- 896358-25-1(1-2-(2H-1,3-benzodioxol-5-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-3-tert-butylurea)
- 1956340-97-8(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide)
- 4295-11-8(2-Chloro-6-methylquinoline)
- 2059933-78-5(3-{(benzyloxy)carbonylamino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid)
- 219735-99-6((2-chloro-4-methoxyphenyl)boronic acid)
- 2171432-12-3((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-phenylacetic acid)
- 1217647-86-3((2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid)
- 2227713-58-6((2R)-4,4,5,5,6,6,6-heptafluorohexan-2-amine)
- 306279-35-6(2-methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)




